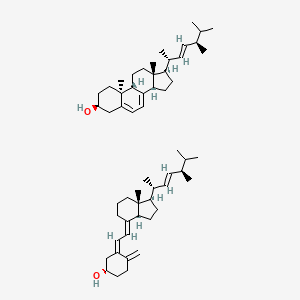

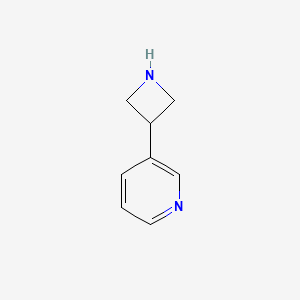

![molecular formula C14H14O2 B1612274 [4-(4-Methylphenoxy)phenyl]methanol CAS No. 181231-61-8](/img/structure/B1612274.png)

[4-(4-Methylphenoxy)phenyl]methanol

Vue d'ensemble

Description

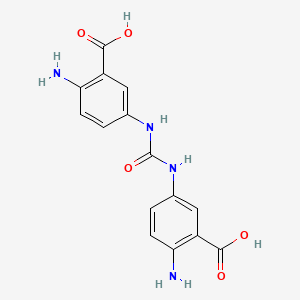

“[4-(4-Methylphenoxy)phenyl]methanol” is a chemical compound with the empirical formula C14H14O3 and a molecular weight of 230.26 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “[4-(4-Methylphenoxy)phenyl]methanol” can be represented by the SMILES string OCC1=CC=C(C=C1)OC2=CC=C(OC)C=C2 . The InChI representation is 1S/C14H14O3/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9,15H,10H2,1H3 .

Physical And Chemical Properties Analysis

“[4-(4-Methylphenoxy)phenyl]methanol” has a molecular weight of 214.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass is 214.099379685 g/mol, and its monoisotopic mass is 214.099379685 g/mol . The topological polar surface area is 29.5 Ų , and it has a heavy atom count of 16 .

Applications De Recherche Scientifique

Catalytic Methylation

A study by Mathew et al. (2002) focused on the catalytic methylation of phenol using methanol, highlighting the Cu–Co synergism in Cu1−xCoxFe2O4 catalysts. They observed significant phenol conversion and production of 2,6-xylenol at optimal conditions, attributing the enhanced catalytic performance to the optimal distribution of Cu species and the maximum overlap between Cu and Co 3d bands, which makes the ferrospinel integrate chemically and electronically (Mathew et al., 2002).

Solvatochromism and Chemosensors

Research by Nandi et al. (2012) introduced nitro-substituted 4-[(phenylmethylene)imino]phenolates exhibiting solvatochromism, useful as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures. Their unique UV-vis spectroscopic behavior based on the interaction with the medium through nonspecific solute-solvent interactions and hydrogen bonding presents a novel approach for detecting subtle changes in medium polarity, highlighting potential applications in chemical sensing (Nandi et al., 2012).

Fluorescent Colorimetric Chemosensor

Manna et al. (2020) reported on a phenyl thiadiazole-based Schiff base receptor for turn-on fluorescent, colorimetric detection of Al3+ ions, showcasing quick responses, excellent selectivity, and sensitivity. This research underscores the chemosensor's application in detecting aluminum ions in environmental samples and potential for developing binary logical devices and smartphone-based chemical analysis, enhancing methods for monitoring metal ions (Manna et al., 2020).

Biomass Conversion and Biofuel Production

Xu et al. (2012) explored the renewable chemical feedstocks production from lignocellulosic materials using microwave energy for liquefaction in methanol, leading to phenolic rich products and sugar derivatives. This method's efficiency in separating hydrophobic phenolics and producing biopolyols from biomass conversion processes indicates significant advancements in sustainable biofuel production and biomass utilization (Xu et al., 2012).

Green Chemistry and Methylation Agents

Selva and Perosa (2008) evaluated the methylating efficiency of methanol among other agents based on green chemistry metrics, emphasizing the environmental and efficiency advantages of using methanol in chemical syntheses. Their comparative evaluation based on atom economy and mass index for various model reactions demonstrates methanol's potential as a sustainable and efficient methylating agent (Selva & Perosa, 2008).

Safety And Hazards

“[4-(4-Methylphenoxy)phenyl]methanol” is classified as a skin sensitizer (Skin Sens. 1) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has a storage class code of 11, indicating that it is a combustible solid . Its WGK (Water Hazard Class) is 3 .

Propriétés

IUPAC Name |

[4-(4-methylphenoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFGNWMVLDDQSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609529 | |

| Record name | [4-(4-Methylphenoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methylphenoxy)phenyl]methanol | |

CAS RN |

181231-61-8 | |

| Record name | [4-(4-Methylphenoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

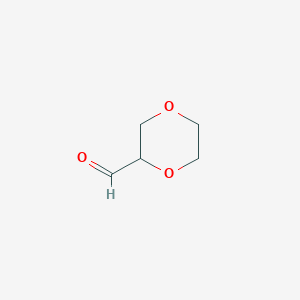

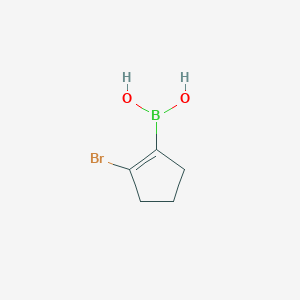

![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)